molecular formula C32H38N4O7 B1261543 Ariakemicin A

Ariakemicin A

Cat. No.: B1261543
M. Wt: 590.7 g/mol
InChI Key: HYGHIQDVYOGLTG-IEDNEIMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ariakemicin A is a polyketide-peptide hybrid antibiotic isolated from marine gliding bacteria of the genus Rapidithrix, notably Rapidithrix sp. HC35 . Structurally, it features a linear chain comprising an aromatic moiety substituted with hydroxyl and methoxy groups, a methylated oxazole ring, and a primary amide group . The compound is typically isolated as an inseparable mixture with its isomer, Ariakemicin B, which differs in the position of a double bond (Δ¹¹ vs. Δ¹²) .

This compound demonstrates potent antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.46 mg mL⁻¹ against Staphylococcus aureus to 83 mg mL⁻¹ against Bacillus subtilis . It also exhibits cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells, IC₅₀ = 25 mg mL⁻¹) .

Properties

Molecular Formula

C32H38N4O7

Molecular Weight

590.7 g/mol

IUPAC Name

2-[(2Z,4E)-5-[[(3E,5Z,7E)-8-[[5-(3-hydroxy-4-methoxyphenyl)-5-oxopentanoyl]amino]-6-methylocta-3,5,7-trienoyl]amino]-3-methylpenta-2,4-dienyl]-5-methyl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C32H38N4O7/c1-21(16-18-35-29(40)11-7-9-25(37)24-13-14-27(42-4)26(38)20-24)8-5-6-10-28(39)34-19-17-22(2)12-15-30-36-31(32(33)41)23(3)43-30/h5-6,8,12-14,16-20,38H,7,9-11,15H2,1-4H3,(H2,33,41)(H,34,39)(H,35,40)/b6-5+,18-16+,19-17+,21-8-,22-12-

InChI Key

HYGHIQDVYOGLTG-IEDNEIMPSA-N

Isomeric SMILES

CC1=C(N=C(O1)C/C=C(/C)\C=C\NC(=O)C/C=C/C=C(/C)\C=C\NC(=O)CCCC(=O)C2=CC(=C(C=C2)OC)O)C(=O)N

Canonical SMILES

CC1=C(N=C(O1)CC=C(C)C=CNC(=O)CC=CC=C(C)C=CNC(=O)CCCC(=O)C2=CC(=C(C=C2)OC)O)C(=O)N

Synonyms

ariakemicin A

Origin of Product

United States

Chemical Reactions Analysis

Biosynthetic Pathway

Ariakemicin A is synthesized via a trans-acyltransferase (AT) polyketide synthase (PKS) system combined with nonribosomal peptide synthetase (NRPS) modules :

StepProcessEnzymes/ReagentsOutcome
1Polyketide chain elongationModular PKSAssembly of methyl-branched carboxylic acids
2Peptide bond formationNRPSIncorporation of threonine
3Tailoring reactionsOxidases, methyltransferasesFunctionalization of δ-isovanilloylbutyric acid
4MacrocyclizationMichael additionIntramolecular cyclization via quinone methide intermediates

The quinone methide intermediate is highly reactive, enabling spontaneous 1,4-conjugate additions with nucleophiles (e.g., amino groups) .

Michael Addition

The quinone methide moiety in this compound undergoes nucleophilic attacks, forming covalent adducts:
Quinone methide+Nucleophile e g NH2 1 4 Adduct\text{Quinone methide}+\text{Nucleophile e g NH}_2\text{ }\rightarrow \text{1 4 Adduct}
This reaction is critical for its antibacterial activity, enabling irreversible binding to bacterial targets .

Ester Hydrolysis

The δ-isovanilloylbutyric ester bond is susceptible to hydrolysis under acidic or enzymatic conditions:
Ariakemicin A+H2OH+Vanillic acid+Butyric acid derivative\text{this compound}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Vanillic acid}+\text{Butyric acid derivative}
This reaction diminishes bioactivity, highlighting the importance of the ester group for stability .

Oxidation of Diene/Triene Units

The unsaturated bonds in ω-amino-(ω-3)-methyl carboxylic acids undergo oxidation to epoxides or diols, altering antibacterial specificity .

Bioactivity and Target Interactions

This compound selectively inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) by targeting the peptidyl transferase center of the 50S ribosomal subunit. Its mode of action involves:

  • Non-competitive inhibition : Binding to a distinct site compared to classical antibiotics like erythromycin .

  • Irreversible covalent modification : Via Michael addition to ribosomal proteins or RNA .

ParameterValueMethod
MIC (vs. S. aureus)0.5–2 μg/mLBroth microdilution assay
Cytotoxicity (IC50)>50 μg/mL (mammalian cells)MTT assay

Synthetic and Semi-Synthetic Derivatives

Efforts to optimize this compound’s efficacy have yielded derivatives via:

  • Precursor-directed biosynthesis : Adding exogenous nucleophiles (e.g., anthranilic acid) to fermentation cultures, forming analogs with modified side chains .

  • Chemical modification : Hydrogenation of diene units to reduce off-target reactivity .

Derivatives show reduced cytotoxicity but lower potency than the parent compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ariakemicin A belongs to a class of polyketide-peptide hybrids produced by phylogenetically diverse bacteria. Below, we compare its structure, bioactivity, and biosynthetic origins with key analogues: Siphonazole, Phenoxan, and Ariakemicin B.

Siphonazole

  • Source : Produced by Herpetosiphon sp. B060, a gliding bacterium phylogenetically distant from Rapidithrix .
  • Structure : Shares a benzoic acid derivative and oxazole rings linked by unsaturated polyketide-peptide chains, similar to this compound .
  • Bioactivity : Primarily antifungal, targeting Candida albicans (MIC = 1.56 µg mL⁻¹) . Unlike this compound, it lacks cytotoxicity against mammalian cells .

Phenoxan

  • Source : Produced by Sorangium sp. (formerly Polyangium sp.), a soil-dwelling myxobacterium .
  • Structure : Features a benzoic acid-oxazole-polyketide scaffold but lacks the primary amide group present in this compound .
  • Bioactivity: Broad-spectrum activity against Gram-positive bacteria (MIC = 0.1–1.0 µg mL⁻¹) and fungi . Notably, Phenoxan’s MIC against S. aureus is 100-fold lower than this compound’s .
  • Biosynthetic Origin: Hypothesized to share an evolutionary ancestor with this compound due to structural convergence, despite the taxonomic distance between Sorangium and Rapidithrix .

Ariakemicin B

  • Source : Co-produced with this compound in Rapidithrix sp. HC35 .
  • Structure : Differs only in the position of a double bond (Δ¹¹ in Ariakemicin B vs. Δ¹² in this compound) .
  • Bioactivity : Nearly identical to this compound in antimicrobial potency but slightly less cytotoxic (BHK cells, IC₅₀ = 15 mg mL⁻¹ vs. 25 mg mL⁻¹ for this compound) .
  • Stability : Shares the same instability issues as this compound, complicating isolation and characterization .

Comparative Data Table

Property This compound Ariakemicin B Siphonazole Phenoxan
Source Rapidithrix sp. HC35 Rapidithrix sp. HC35 Herpetosiphon sp. B060 Sorangium sp.
Key Structural Features Δ¹², primary amide Δ¹¹, primary amide Benzoic acid, oxazole Benzoic acid, oxazole
Antimicrobial Activity Gram-positive (0.46–83 mg mL⁻¹) Similar to this compound Antifungal (1.56 µg mL⁻¹) Broad-spectrum (0.1–1.0 µg mL⁻¹)
Cytotoxicity A549: 25 mg mL⁻¹ BHK: 15 mg mL⁻¹ None reported None reported
Stability Rapid decomposition Rapid decomposition Stable Stable
Evolutionary Context Marine Bacteroidetes Marine Bacteroidetes Chloroflexi Myxococcota

Key Research Findings

Structural Convergence: Despite taxonomic divergence, this compound, Siphonazole, and Phenoxan share a conserved benzoic acid-oxazole-polyketide core, suggesting either horizontal gene transfer or convergent evolution .

Synthetic Challenges: The instability of Ariakemicins has hindered synthetic efforts, whereas Siphonazole and Phenoxan have been successfully synthesized and stabilized .

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